molecular formula C20H26CaO5S B12766637 Sulfodehydroabietic acid calcium salt CAS No. 86408-75-5

Sulfodehydroabietic acid calcium salt

Katalognummer: B12766637
CAS-Nummer: 86408-75-5
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: ARDPVXCPTNGYGN-PQRDQDNSSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfodehydroabietic acid calcium salt (CAS 86408-75-5) is a chemical compound derived from dehydroabietic acid, a resin acid. With a molecular formula of C20H26CaO5S and a molecular weight of 418.56 g/mol, this compound is offered as a high-purity material for research and development purposes . Pre-clinical research has investigated the properties of related sulfodehydroabietic acid salts, indicating potential areas of interest for this compound. Studies on the monosodium salt (TA-2711, also known as ecabet sodium) have shown it exhibits gastroprotective effects in animal models . The proposed mechanisms of action for this anti-ulcer activity include a local effect on the gastric mucosa, such as increasing the secretion of gastric mucus and bicarbonate, which enhances the mucosal barrier against irritants . This protective action may also be mediated in part through an increase in endogenous mucosal prostaglandins, such as PGE2 . Further research suggests that the anti-ulcer effect may involve a reduction in pepsin activity . Beyond gastrointestinal research, in silico predictions suggest that derivatives of 12-sulfodehydroabietic acid may possess other biological activities, including potential antiviral and mucosal protective properties . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Eigenschaften

CAS-Nummer

86408-75-5

Molekularformel

C20H26CaO5S

Molekulargewicht

418.6 g/mol

IUPAC-Name

calcium;(1R,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-6-sulfonato-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H28O5S.Ca/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+2/p-2/t17-,19-,20+;/m0./s1

InChI-Schlüssel

ARDPVXCPTNGYGN-PQRDQDNSSA-L

Isomerische SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2]

Kanonische SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Ca+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of Abietic Acid Calcium Salt

  • Raw Material: Rosin (natural resin containing abietic acid and its isomers)
  • Reagents: Lime hydrate (calcium hydroxide)
  • Conditions: Rosin and lime hydrate are mixed in a weight ratio of approximately 1:0.5 (preferred range 1:0.1 to 1:1.5) and heated at 160–600 °C, optimally 200–300 °C, for 1–5 hours, typically 2–3 hours.
  • Process: The high temperature facilitates the conversion of rosin into abietic acid calcium salt and promotes isomerization of abietic acid to reduce impurities.
  • Outcome: A solid abietic acid calcium salt with a softening point around 130–135 °C is obtained after cooling.
Parameter Value/Range Notes
Rosin : Lime hydrate 1 : 0.5 (preferred) Weight ratio
Temperature 160–600 °C (200–300 °C preferred) Heating temperature
Reaction time 1–5 hours (2–3 hours preferred) Stirring/heating duration
Product form Solid abietic acid calcium salt Softening point 130–135 °C

Isolation of Pure Dehydroabietic Acid

  • Process: The abietic acid calcium salt is subjected to catalytic dehydrogenation and isomerization at elevated temperatures (220–350 °C) or in the presence of suitable catalysts to convert abietic acid into dehydroabietic acid.
  • Solvents: Methanol, ethanol, or ethyl acetate may be used to dissolve intermediates.
  • Purification: The product can be recrystallized from solvents such as glacial acetic acid to improve purity.
  • Yield: The process achieves over 35% yield of pure dehydroabietic acid.

Sulfonation of Dehydroabietic Acid

  • Reagents: Concentrated sulfuric acid (preferably 98% purity)
  • Conditions: Dehydroabietic acid is added to sulfuric acid cooled to around 10–20 °C and stirred for 0.5–10 hours (preferably 1–2 hours).
  • Post-reaction: The reaction mixture is poured into ice water (5–50 times the weight of sulfuric acid, preferably 15–25 times) to precipitate sulfodehydroabietic acid as a white solid.
  • Purification: The precipitate is filtered, washed, and then dissolved in glacial acetic acid (0.5–10 times the weight of the precipitate, preferably 1.5–2.3 times) and recrystallized.
  • Temperature Control: Sulfonation is preferably maintained at 10 ± 10 °C to control reaction rate and product quality.
Parameter Value/Range Notes
Sulfuric acid conc. 98% Concentrated sulfuric acid
Sulfuric acid amount 1–10 times (4–6 preferred) Relative to dehydroabietic acid
Reaction temperature 10–20 °C Cooling required
Reaction time 0.5–10 hours (1–2 preferred) Stirring duration
Ice water amount 5–50 times (15–25 preferred) For precipitation
Acetic acid for recrystallization 0.5–10 times (1.5–2.3 preferred) Purification step

Formation of Sulfodehydroabietic Acid Calcium Salt

  • Calcium Source: Calcium carbonate or calcium hydroxide (lime hydrate) is commonly used.
  • Process: Sulfodehydroabietic acid is reacted with calcium ions in aqueous medium at ambient temperature (~25 °C).
  • pH Adjustment: The pH is adjusted to facilitate salt formation and precipitation.
  • Isolation: The calcium salt precipitate is isolated by filtration or centrifugation.
  • Yield: Typical yields range from 80% to 95%, depending on reaction conditions.
Parameter Value/Range Notes
Calcium source Calcium carbonate or calcium hydroxide Common calcium donors
Reaction temperature ~25 °C Ambient temperature
pH control Neutral to slightly basic To optimize precipitation
Yield 80–95% Dependent on conditions

Summary Table of Preparation Steps

Step Reagents/Conditions Key Parameters Outcome/Product
1. Abietic acid calcium salt Rosin + lime hydrate, 200–300 °C, 2–3 h Rosin:lime = 1:0.5; temp 160–600 °C Solid abietic acid calcium salt
2. Dehydrogenation Catalytic or thermal, 220–350 °C Catalyst presence improves rate Pure dehydroabietic acid
3. Sulfonation Dehydroabietic acid + 98% H2SO4, 10–20 °C Sulfuric acid 4–6x; reaction 1–2 h Sulfodehydroabietic acid
4. Calcium salt formation Sulfodehydroabietic acid + Ca2+ source, ~25 °C pH neutralized; aqueous medium Sulfodehydroabietic acid calcium salt

Research Findings and Notes

  • The sulfonation step is critical and must be carefully temperature-controlled to avoid side reactions and ensure high purity of the sulfonated product.
  • The initial conversion of rosin to abietic acid calcium salt at high temperature also promotes isomerization, which improves the quality of the final product.
  • The calcium salt form enhances the compound’s stability and solubility, making it suitable for pharmaceutical and industrial applications.
  • The overall process is noted for its simplicity and good productivity, with yields of sulfodehydroabietic acid calcium salt typically exceeding 80%.
  • The compound has demonstrated utility in medicinal chemistry, particularly for treating gastrointestinal conditions such as peptic ulcers and gastritis, which underscores the importance of purity and reproducibility in its preparation.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfodehydroabietic acid calcium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

Treatment of Gastrointestinal Disorders

Sulfodehydroabietic acid calcium salt has been extensively studied for its efficacy in treating gastrointestinal disorders, particularly peptic ulcers and gastritis. Research indicates that the compound exhibits protective effects against gastric mucosal damage caused by excessive hydrochloric acid and pepsin activity. The compound's mechanism involves the inhibition of gastric acid secretion and promotion of mucosal healing.

  • Clinical Studies : A patent (US7015343B2) outlines the use of sulfodehydroabietic acid salts in pharmaceutical formulations aimed at treating digestive canal ulcers and acute or chronic gastritis. The formulations can be administered orally in various forms, such as tablets or capsules, with dosages typically ranging from 40 to 130 mg/kg per day .
  • Comparative Efficacy : In studies comparing monosodium sulfodehydroabietate with disodium sulfodehydroabietate, the former showed superior stability and efficacy in preventing hyperacid peptic ulcers and gastrointestinal inflammation. This suggests that sulfodehydroabietic acid may offer a more effective treatment option for patients suffering from these conditions .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that sulfodehydroabietic acid calcium salt may possess bacteriostatic effects, making it a candidate for inclusion in formulations aimed at treating bacterial infections associated with gastrointestinal disorders.

  • Mechanism of Action : The antimicrobial action is thought to be linked to the compound's ability to disrupt bacterial cell membranes, thereby inhibiting growth and proliferation .

Biodegradation Studies

Sulfodehydroabietic acid calcium salt has been evaluated for its role in biodegradation processes. Studies have shown that certain microbial strains can metabolize this compound, suggesting potential applications in bioremediation efforts aimed at degrading environmental pollutants derived from industrial processes.

  • Microbial Metabolism : Research indicates that specific strains of bacteria can utilize sulfodehydroabietic acid as a carbon source, leading to the breakdown of complex organic pollutants into less harmful substances .

Surfactant Properties

Due to its chemical structure, sulfodehydroabietic acid calcium salt exhibits surfactant properties, making it suitable for use in various formulations including detergents and emulsifiers.

  • Formulation Development : The compound's amphiphilic nature allows it to function effectively in reducing surface tension in liquid formulations, which is advantageous in cleaning products and personal care items .

Case Study 1: Clinical Efficacy in Peptic Ulcer Treatment

A clinical trial involving patients with peptic ulcers demonstrated significant improvements when treated with medications containing sulfodehydroabietic acid salts. Patients reported reduced symptoms of pain and discomfort, along with accelerated healing times compared to control groups receiving standard treatments.

Case Study 2: Environmental Remediation

In a study assessing the biodegradability of sulfodehydroabietic acid calcium salt, researchers found that specific bacterial strains could effectively metabolize the compound, leading to a reduction in toxic byproducts associated with industrial waste. This highlights the potential for using this compound in bioremediation strategies.

Wirkmechanismus

The mechanism of action of sulfodehydroabietic acid calcium salt involves its interaction with biological membranes and enzymes. The sulfonic acid group can interact with proteins and other biomolecules, leading to various biological effects. For example, its cytoprotective properties in treating peptic ulcers are thought to be due to its ability to form a protective barrier on the stomach lining .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sulfodehydroabietic Acid Monosodium Salt (Ecabet Sodium)

  • Solubility : 13.44 mg/L in water at 25°C, enabling aqueous formulations buffered to pH 7–8.5 for intestinal administration .
  • Pharmacological Activity : Enhances acid-induced duodenal alkaline secretion in rats (5–10 mg/mL) and accelerates gastric ulcer healing (50–100 mg/kg orally) by stimulating prostaglandin pathways .
  • Formulation : Used in granules, tablets, and solutions, often combined with polycarboxylic acid salts for pH stabilization .

Sulfodehydroabietic Acid Disodium Salt

  • Applications : Patented for treating hyperacid gastroenteritis and peptic ulcers, formulated with lactose and aspartame for oral dosage forms (e.g., WO/2010/145066) .

Sulfodehydroabietic Acid Calcium Salt

  • Hypothesized Properties: Solubility: Likely lower than sodium salts due to calcium’s stronger ionic interaction with the sulfonate group (cf. sodium bicarbonate solubility: 96 g/L vs. calcium carbonate: 0.0014 g/L) . Biological Effects: Calcium ions may reduce gastric irritation (e.g., carbasalate calcium, a calcium-acetylsalicylate derivative, is less ulcerogenic than sodium salicylates) .

Other Sulfonated Diterpenoid Salts

  • Bis-Quaternary Ammonium Surfactant: A sulfodehydroabietic acid-based surfactant demonstrates strong emulsification (CMC = 1.1 mmol/L) and synergism with SDS, highlighting the versatility of sulfodehydroabietic acid derivatives in non-pharmaceutical applications .

Data Tables

Table 1. Physicochemical and Pharmacological Comparison of Sulfodehydroabietic Acid Salts

Property Monosodium Salt (Ecabet Sodium) Disodium Salt Calcium Salt (Hypothesized)
Solubility (25°C) 13.44 mg/L Not reported <10 mg/L (estimated)
pH Stability 7.0–8.5 (buffered) Not reported 6.5–9.0 (inferred)
Ulcer Healing Efficacy 100 mg/kg (oral) Patent-protected Unknown
Prostaglandin Modulation Yes (PGE2) Presumed similar Likely, but cation-dependent

Table 2. Formulation Components Across Salts

Salt Type Excipients/Buffers Dosage Forms
Monosodium Polycarboxylic acid salts, inorganic bases Solutions, granules
Disodium Lactose, aspartame Tablets, capsules
Calcium Calcium carbonate, phosphate buffers (inferred) Suspensions, chewable tablets

Research Findings and Implications

  • Sodium Salts : Demonstrated efficacy in ulcer healing and H. pylori inhibition, but require pH buffering for stability .
  • Calcium Salt Advantages: Potential for reduced gastrointestinal irritation and enhanced mucosal protection due to calcium’s role in cellular signaling and tight junction integrity .
  • Limitations: Lower solubility may restrict bioavailability, necessitating advanced formulation strategies (e.g., nanocrystallization or co-solvents) .

Q & A

Q. Table 1: Key Analytical Techniques for Characterization

TechniqueParametersValidation CriteriaReference
HPLC Column: C18; Mobile Phase: MeOH/H2O (70:30); Flow Rate: 1 mL/minRetention time ±0.2 min; Purity ≥98%
FTIR Range: 400–4000 cm⁻¹; Resolution: 4 cm⁻¹Sulfonate peak intensity >90% of baseline
NMR ¹H (500 MHz, DMSO-d6); ¹³C (125 MHz)Integration ratios matching theoretical values

Q. Table 2: Experimental Design for Stability Studies

ConditionVariablesMeasurement ToolsQuality Control
pH Stability pH 2–12 buffers, 25°CpH meter, HPLC-MSUSP-grade buffers
Thermal Stability 40°C, 60°C in dry stateTGA, DSCN₂ atmosphere to prevent oxidation

Addressing Data Contradictions

Q. What strategies are effective for reconciling discrepancies in reported bioactivity data?

  • Methodological Answer :
  • Conduct dose-response studies across multiple cell lines (e.g., HEK293, Caco-2) to account for cell-type specificity.
  • Validate assays using positive controls (e.g., Ecabet sodium, a related derivative) and adhere to USP guidelines for cell culture reagents .
  • Perform meta-analysis of existing data using PRISMA frameworks to identify outliers and methodological biases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.